(2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid (2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 294193-58-1
VCID: VC0363005
InChI: InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+
SMILES: C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O
Molecular Formula: C11H8N2O3
Molecular Weight: 216.19g/mol

(2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid

CAS No.: 294193-58-1

Main Products

VCID: VC0363005

Molecular Formula: C11H8N2O3

Molecular Weight: 216.19g/mol

(2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid - 294193-58-1

CAS No. 294193-58-1
Product Name (2E)-4-[(4-Cyanophenyl)amino]-4-oxobut-2-enoic acid
Molecular Formula C11H8N2O3
Molecular Weight 216.19g/mol
IUPAC Name (E)-4-(4-cyanoanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C11H8N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-6H,(H,13,14)(H,15,16)/b6-5+
Standard InChIKey RPHFOECPERWGCT-AATRIKPKSA-N
Isomeric SMILES C1=CC(=CC=C1C#N)NC(=O)/C=C/C(=O)O
SMILES C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O
Canonical SMILES C1=CC(=CC=C1C#N)NC(=O)C=CC(=O)O
PubChem Compound 717767
Last Modified Nov 17 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator